molecular formula C13H18N2O2 B12359570 Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate

Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate

Cat. No.: B12359570
M. Wt: 234.29 g/mol
InChI Key: UBBZHXQHUFTPKZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is a compound belonging to the pyrazolidine family, which is a subclass of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is crucial in its potential therapeutic applications, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-7,11-12,14-15H,3,8H2,1-2H3

InChI Key

UBBZHXQHUFTPKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C

Origin of Product

United States

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